molecular formula C14H17N7O2S B2604893 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 1448134-07-3

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No.: B2604893
CAS No.: 1448134-07-3
M. Wt: 347.4
InChI Key: RNDALJHOAZCPIC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with an azetidine carboxamide group and a tetrahydrothiophenone moiety. The ethyl substituent on the triazole ring and the oxo group on the tetrahydrothiophen ring likely influence its solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-2-21-12-10(18-19-21)11(15-7-16-12)20-5-8(6-20)13(22)17-9-3-4-24-14(9)23/h7-9H,2-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDALJHOAZCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCSC4=O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide involves multiple steps. The key synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the azetidine and thiophene moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Triazolo[4,5-d]pyrimidines have been studied for their anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
    • A study demonstrated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Triazolo derivatives have been reported to possess activity against bacterial strains, including resistant strains . This makes them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects
    • Research indicates that triazolo[4,5-d]pyrimidine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Neurological Applications
    • There is emerging evidence that compounds in this class may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to cross the blood-brain barrier .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of a related triazolo[4,5-d]pyrimidine derivative against breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibits tumor growth; induces apoptosis in cancer cells
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines; potential for treating arthritis
NeurologicalNeuroprotective effects; potential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in regulating gene expression and is implicated in cancer progression .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound shares structural motifs with two classes of molecules described in the evidence:

Triazolo-pyridine derivatives (e.g., compounds in ): These feature a triazole fused to a pyridine ring rather than a pyrimidine.

Tetrahydroimidazo-pyridine derivatives (e.g., compound 2d in ): While these lack the triazole ring, they incorporate imidazole and pyridine systems. The azetidine carboxamide group in the target compound may confer improved solubility over the nitro-phenyl and ester groups in 2d , which are more hydrophobic .

Key Observations

  • Bioactivity Potential: The azetidine carboxamide group in the target compound may mimic peptide bonds, suggesting applications in protease inhibition, whereas compound 2d’s nitro and ester groups are more typical of kinase inhibitors or prodrugs .
  • Stereochemical Challenges : Unlike the triazolo-pyridine derivatives in (which exhibit 1E,3E or 1Z,3Z stereoisomerism), the target compound’s stereochemistry is undefined in the evidence but could critically affect its pharmacological profile.
  • Solubility and Stability: The tetrahydrothiophenone moiety may enhance solubility compared to the nitro-phenyl group in 2d, though thermal stability data are lacking.

Biological Activity

The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a synthetic derivative belonging to the triazolo[4,5-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiplatelet effects.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The molecular formula is C13H15N9OSC_{13}H_{15}N_{9}OS with a molecular weight of approximately 345.39 g/mol. The presence of the triazole and pyrimidine moieties plays a significant role in its interaction with biological targets.

This compound primarily acts as an inhibitor of Ubiquitin Specific Peptidase 28 (USP28) . This enzyme is involved in the regulation of protein degradation pathways that are crucial for cell cycle control and apoptosis. By inhibiting USP28, the compound can induce antiproliferative effects on various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent activity against gastric cancer cells through mechanisms involving apoptosis and cell cycle arrest. The optimization of these compounds has led to descriptors that correlate well with their anti-gastric cancer activity (Table 1).

DescriptorValue
E HOMO (eV)-6.40
E LUMO (eV)-1.50
Band Gap (eV)4.90
Log P2.50

Antimicrobial Activity

In addition to anticancer effects, the compound may exhibit antimicrobial properties. Related studies have shown that triazolo[4,5-d]pyrimidine derivatives possess bactericidal activity against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in treating infections alongside their use in oncology.

Antiplatelet Activity

Compounds in this class have also been studied for their antiplatelet effects. Similar triazolo derivatives have demonstrated the ability to inhibit platelet aggregation, which is crucial for preventing thrombotic events such as myocardial infarction.

Case Studies and Research Findings

  • Anticancer Studies : A recent study evaluated the anticancer potential of various triazolo[4,5-d]pyrimidines against gastric cancer cell lines. The results indicated a correlation between structural modifications and enhanced bioactivity, supporting the development of more effective therapeutic agents .
  • Antimicrobial Studies : Research has shown that certain triazolo derivatives exhibit significant antimicrobial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on the triazolo framework .
  • Antiplatelet Activity : A study focusing on ticagrelor analogues revealed that modifications in the triazolo structure could maintain or enhance antiplatelet activity while also providing antibacterial properties .

Q & A

Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine core is typically synthesized via cyclization reactions involving substituted pyrimidine precursors. For example, triazole rings are formed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of azide intermediates. Key intermediates include 3-ethyl-3H-triazolo[4,5-d]pyrimidine derivatives, which are functionalized at the 7-position through nucleophilic substitution or cross-coupling reactions. Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, with reaction temperatures ranging from 60°C to reflux conditions .

Q. How is the azetidine-3-carboxamide moiety introduced into the molecule?

The azetidine ring is typically synthesized via ring-closing reactions of β-amino alcohols or alkylation of azetidine precursors. Carboxamide formation involves coupling the azetidine-3-carboxylic acid with the 2-oxotetrahydrothiophen-3-amine group using carbodiimide-based reagents (e.g., EDC/HOBt). Reaction conditions must maintain anhydrous environments to prevent hydrolysis of sensitive intermediates .

Q. What characterization techniques are essential for verifying the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between triazole isomers).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
  • Infrared Spectroscopy (IR): Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and thiophenone (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the azetidine and triazolopyrimidine moieties?

A factorial design approach is recommended to test variables:

VariableRange TestedOptimal Condition
SolventDMF, DCM, THFDMF (polar aprotic)
CatalystDMAP, HOBtHOBt (prevents racemization)
Temperature0°C–RT0°C (slow addition) → RT (stirring)
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity .

Q. What strategies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. benzyl groups on the triazole) on target binding.
  • Molecular Dynamics Simulations: Assess interactions with biological targets (e.g., kinases or enzymes) to explain potency variations.
  • Metabolic Stability Assays: Test for off-target effects due to thiophenone ring oxidation .

Q. How can computational methods streamline the design of analogs with enhanced solubility?

  • DFT Calculations: Predict logP values and pKa shifts from substituent modifications (e.g., replacing ethyl with polar groups).
  • COSMO-RS Solvation Models: Screen solvent systems for crystallization optimization.
  • Machine Learning: Train models on existing solubility data of triazolopyrimidines to guide synthetic prioritization .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays: Measure IC50 values under varying substrate concentrations to determine competitive/non-competitive inhibition.
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to purified enzyme targets.
  • X-ray Crystallography: Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the carboxamide and active-site residues) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for triazolopyrimidine derivatives?

Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Compound Purity: Impurities >5% (e.g., unreacted azide intermediates) can skew IC50 measurements.
  • Solubility Limits: Poor aqueous solubility may reduce apparent potency in cell-based assays. Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Best Practices

Q. How should researchers troubleshoot low yields in the final coupling step?

  • Monitor Reaction Progress: Use TLC or LC-MS to detect intermediate degradation.
  • Activate Carboxylic Acids: Pre-activate azetidine-3-carboxylic acid with ClCOCOCl before coupling.
  • Purify Intermediates: Remove residual water via azeotropic distillation with toluene .

Q. What safety protocols are critical when handling reactive intermediates (e.g., azides)?

  • Controlled Temperatures: Avoid thermal decomposition of azides (risk of explosion above 100°C).
  • Ventilated Environments: Use fume hoods for reactions releasing volatile byproducts (e.g., HN3).
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats and face shields .

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